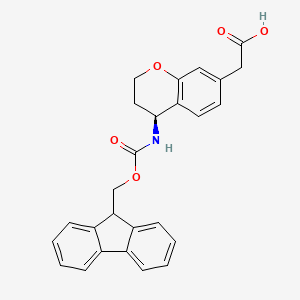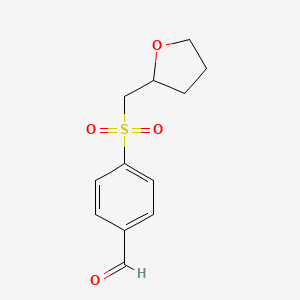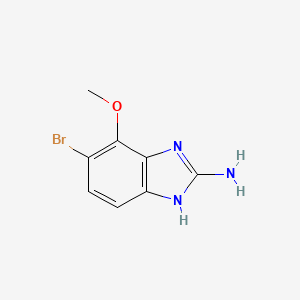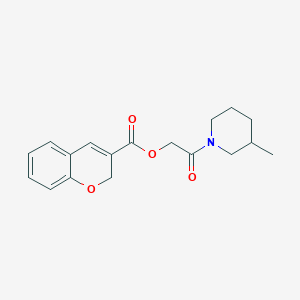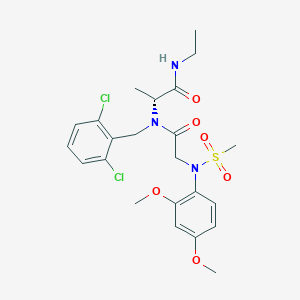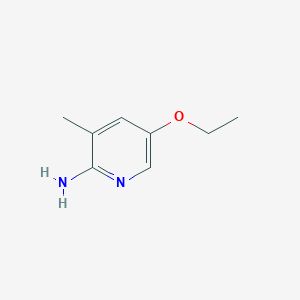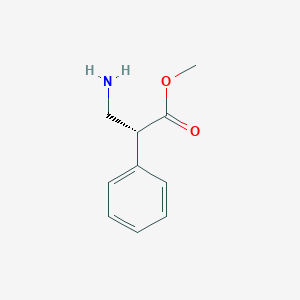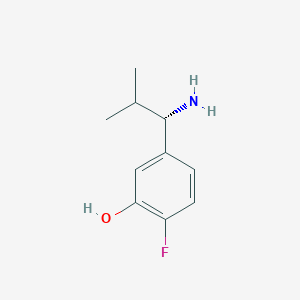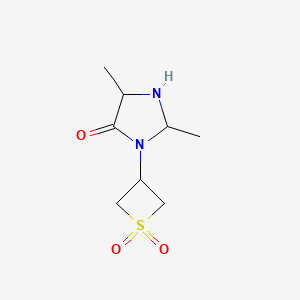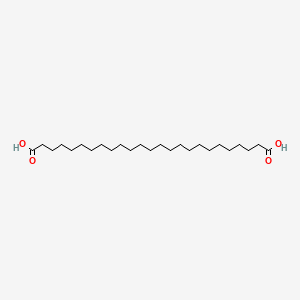
Pentacosanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula HOOC(CH₂)₂₃COOH It is a saturated fatty acid with 25 carbon atoms and two carboxyl groups at each end of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Esterification: The carboxyl groups can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxyl groups can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H₂SO₄).
Amidation: Amines and coupling agents such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Pentacosane-1,25-diol.
Esterification: Pentacosanedioate esters.
Amidation: this compound amides.
Wissenschaftliche Forschungsanwendungen
Pentacosanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids in microorganisms.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Pentacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:
Dodecanedioic acid (C₁₂H₂₂O₄): A shorter-chain dicarboxylic acid used in the production of nylon and other polymers.
Hexadecanedioic acid (C₁₆H₃₀O₄): Another long-chain dicarboxylic acid with applications in the synthesis of lubricants and plasticizers.
Octadecanedioic acid (C₁₈H₃₄O₄): Used in the production of polyesters and as a corrosion inhibitor.
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Its extended structure allows for the formation of more flexible and durable polymers, making it valuable in high-performance material applications .
Eigenschaften
Molekularformel |
C25H48O4 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
pentacosanedioic acid |
InChI |
InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
VHDHONCVIHDOAO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


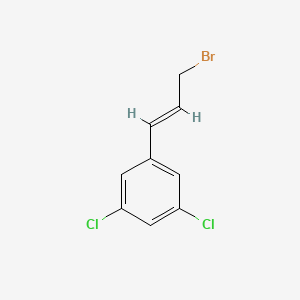
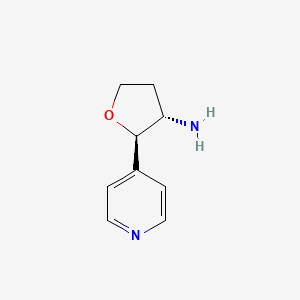
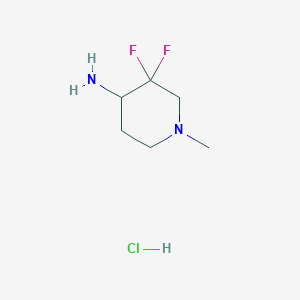
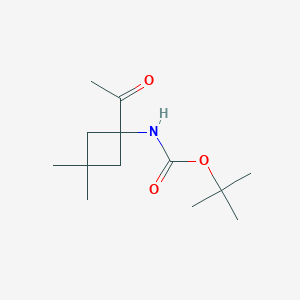
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
